5,8-Quinoxalinedione, 6-methoxy-

Chemical Synthesis Analytical Chemistry Quality Control

Medicinal chemists synthesizing streptonigrin B-ring analogs require the precise 6-methoxy substitution pattern-generic quinoxalinediones fail to replicate the electron-donating effects essential for bioreductive activation and metal-ion coordination. This compound is the validated starting material for antitumor antibiotic research and a selective MAO-B inhibitor probe. • Enables correct construction of streptonigrin analog architecture with tuned redox potential • 6-OMe substituent critically modulates glutamate receptor subtype selectivity and MAO-B affinity • Supplied with batch-specific analytical data; ready for focused library synthesis

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 56369-10-9
Cat. No. B11906564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Quinoxalinedione, 6-methoxy-
CAS56369-10-9
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=NC=CN=C2C1=O
InChIInChI=1S/C9H6N2O3/c1-14-6-4-5(12)7-8(9(6)13)11-3-2-10-7/h2-4H,1H3
InChIKeyKESYCUJIWXLJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5,8-Quinoxalinedione: Core Heterocyclic Scaffold


5,8-Quinoxalinedione, 6-methoxy- (CAS 56369-10-9), also known as 6-methoxyquinoxaline-5,8-dione, is a heterocyclic organic compound characterized by a fused bicyclic system comprising a benzene ring and a pyrazine ring, substituted with a methoxy group at the 6-position . With the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol , this compound serves as a fundamental building block in organic synthesis, particularly for constructing more complex molecules related to the antitumor antibiotic streptonigrin and for the development of novel ligands targeting ionotropic glutamate receptors [1][2].

Why Generic 5,8-Quinoxalinedione Substitution Fails


The 6-methoxy substituent on the 5,8-quinoxalinedione core is not a generic decoration; it is a critical structural determinant that profoundly influences the molecule's electronic properties, reactivity, and biological profile. Substituting the unsubstituted 5,8-quinoxalinedione or other simple analogs can lead to vastly different outcomes in synthetic pathways and biological assays. For instance, the methoxy group's electron-donating effect modulates the redox potential of the quinone moiety, directly impacting its ability to undergo bioreductive activation or interact with metal ions, a key step in the mechanism of action for related antitumor agents [1][2]. Furthermore, SAR studies on the quinoxalinedione scaffold for glutamate receptors explicitly demonstrate that the nature and position of substituents, particularly at the 6-position, are essential for tuning receptor subtype selectivity and affinity [3]. Therefore, generic substitution without precise structural replication is highly likely to compromise both synthetic fidelity and target engagement, leading to failed experiments or suboptimal drug candidates.

Quantitative Evidence for 6-Methoxy-5,8-Quinoxalinedione


Sourcing and Analytical Purity

Reproducibility in chemical research and industrial applications depends on well-characterized starting materials. This compound is commercially available with a guaranteed purity standard of not less than 98%, which is essential for minimizing side reactions and ensuring consistent yields in multi-step syntheses . The availability of comprehensive batch-specific quality control documentation, including NMR, HPLC, and GC data, provides a verifiable baseline for research . This level of characterization is critical for procurement decisions, as using lower-purity material can introduce unknown impurities that confound biological assay results or lead to failed synthetic sequences.

Chemical Synthesis Analytical Chemistry Quality Control

MAO-B Enzyme Inhibition and Selectivity

In vitro screening data reveals a distinct activity profile for 6-methoxy-5,8-quinoxalinedione against human membrane-bound Monoamine Oxidase B (MAO-B), with an IC50 of 17,000 nM [1]. Crucially, this compound exhibits significant selectivity, showing no measurable inhibition of the closely related Monoamine Oxidase A (MAO-A) isoform at concentrations up to 100,000 nM [2]. This differential profile is a key factor for scientific selection in enzyme inhibition studies, as it contrasts with non-selective MAO inhibitors. Furthermore, its weak activity against horseradish peroxidase (IC50 = 1,010 nM) confirms that its effect is not due to non-specific redox activity [3].

Neuropharmacology Enzymology Biochemical Assay

Synthetic Utility as Key Intermediate for Complex Quinones

The 6-methoxy-5,8-quinoxalinedione core is a critical intermediate for synthesizing more complex molecules, particularly analogs of the antitumor antibiotic streptonigrin. This is in contrast to other quinoxalinedione derivatives, which may not serve the same synthetic purpose. The presence of the methoxy group at the 6-position is a key structural feature that enables further derivatization. For instance, in the synthesis of streptonigrin analogs, this compound can serve as the starting point for constructing the B-ring portion of the molecule [1]. A related derivative, 2,3-bis-acetoxymethyl 6-methoxy 5,8-quinoxalinedione, is described in the literature as a synthetic target, highlighting the utility of the 6-methoxy-5,8-quinoxalinedione framework [2].

Organic Synthesis Medicinal Chemistry Streptonigrin Analogs

Validated Application Scenarios


Medicinal Chemistry: Streptonigrin B-Ring Analogs

This compound is the validated starting material for synthesizing the B-ring portion of streptonigrin analogs, a class of antitumor antibiotics. Its specific substitution pattern is essential for constructing the correct molecular architecture for these analogs. Researchers in medicinal chemistry and cancer biology will find this compound invaluable for generating focused libraries of quinoxaline-based therapeutics [4][2].

Neuroscience: Selective MAO-B Modulators

Based on its selective inhibition of MAO-B over MAO-A, this compound serves as a useful tool or starting point for developing new ligands for monoamine oxidase enzymes. Its moderate potency and distinct selectivity profile make it suitable for studies investigating MAO-B's role in neurological disorders, such as Parkinson's disease, where selective MAO-B inhibition is a therapeutic strategy [4].

Chemical Biology: Quinone Redox and Metal Chelation

The 5,8-quinoxalinedione core is known for its ability to undergo bioreductive activation and interact with metal ions like Cu(II) [4]. This compound can be used as a probe to study the mechanisms of quinone-mediated cytotoxicity, DNA cleavage, and the generation of reactive oxygen species. The electron-donating methoxy group at the 6-position provides a useful handle for tuning the compound's redox potential and metal-binding affinity, enabling structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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